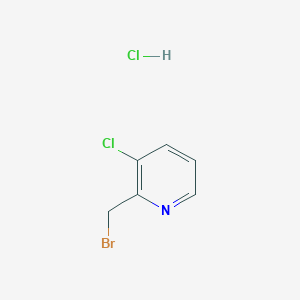
2-(Bromomethyl)-3-chloropyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-3-chloropyridine hydrochloride: is an organic compound that belongs to the class of halopyridines It is characterized by the presence of a bromomethyl group at the second position and a chlorine atom at the third position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-chloropyridine hydrochloride typically involves the bromination of 3-chloropyridine. A common method includes the following steps:
Starting Material: 3-chloropyridine.
Bromination: The bromination of 3-chloropyridine is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically conducted in an inert solvent like carbon tetrachloride or chloroform at a temperature range of 60-80°C.
Formation of Hydrochloride Salt: The resulting 2-(Bromomethyl)-3-chloropyridine is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large reactors to handle the bromination reaction efficiently.
Purification: Employing techniques such as distillation or crystallization to purify the product.
Conversion to Hydrochloride Salt: Treating the purified product with hydrochloric acid in large-scale reactors to obtain the hydrochloride salt.
化学反应分析
Types of Reactions: 2-(Bromomethyl)-3-chloropyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the bromomethyl group, resulting in the formation of different reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Reduced pyridine derivatives or alcohols.
科学研究应用
2-(Bromomethyl)-3-chloropyridine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: Employed in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-(Bromomethyl)-3-chloropyridine hydrochloride is primarily based on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. In biological systems, this compound can interact with nucleophilic sites on biomolecules, potentially modifying their function or activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
2-(Chloromethyl)-3-chloropyridine hydrochloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-4-chloropyridine hydrochloride: Similar structure but with the chlorine atom at the fourth position instead of the third position.
2-(Bromomethyl)-3-fluoropyridine hydrochloride: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness: 2-(Bromomethyl)-3-chloropyridine hydrochloride is unique due to the combination of the bromomethyl and chloropyridine moieties, which confer distinct reactivity and properties. The presence of both bromine and chlorine atoms enhances its electrophilicity and potential for diverse chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical development.
属性
IUPAC Name |
2-(bromomethyl)-3-chloropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGGVYBDOFQKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














